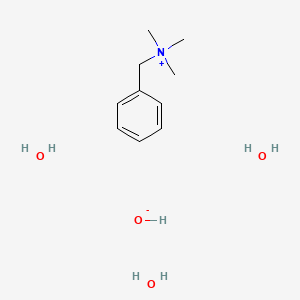
(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide is a chemical compound with the molecular formula C27H27INP. It is known for its applications in various chemical reactions and research fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a triphenylphosphonium group, with iodide as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)triphenylphosphoniumiodide typically involves the reaction of (4-(Dimethylamino)phenyl)triphenylphosphonium chloride with sodium iodide in an appropriate solvent. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, continuous stirring, and precise temperature control to ensure high yield and purity. The final product is often obtained through multiple recrystallization steps to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding substituted phosphonium salts.
Applications De Recherche Scientifique
(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide has a wide range of applications in scientific research:
Biology: Employed in the study of cellular processes and as a probe in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (4-(Dimethylamino)phenyl)triphenylphosphoniumiodide involves its interaction with specific molecular targets. The compound acts as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates the formation of reactive intermediates, leading to the desired chemical transformations. The dimethylamino group enhances the electron-donating properties of the ligand, making it more effective in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(Dimethylamino)phenyl)diphenylphosphine
- (4-(Dimethylamino)phenyl)methylphosphonium iodide
- (4-(Dimethylamino)phenyl)pyridine derivatives
Uniqueness
(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide is unique due to its specific structure, which combines the electron-donating properties of the dimethylamino group with the stability and reactivity of the triphenylphosphonium moiety. This combination makes it particularly effective in catalytic applications and as a probe in various research fields .
Propriétés
Formule moléculaire |
C26H25INP |
|---|---|
Poids moléculaire |
509.4 g/mol |
Nom IUPAC |
[4-(dimethylamino)phenyl]-triphenylphosphanium;iodide |
InChI |
InChI=1S/C26H25NP.HI/c1-27(2)22-18-20-26(21-19-22)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25;/h3-21H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
HZCZXEAVHBOKJM-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)




![4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B13151970.png)








